molecular formula C5H3BrIN B1338975 2-Bromo-6-iodopyridine CAS No. 234111-08-1

2-Bromo-6-iodopyridine

Cat. No.: B1338975
CAS No.: 234111-08-1
M. Wt: 283.89 g/mol
InChI Key: KJOQMWRTNVBXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-iodopyridine is a useful research compound. Its molecular formula is C5H3BrIN and its molecular weight is 283.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halogen-rich Intermediates in Medicinal Chemistry

  • 2-Bromo-6-iodopyridine derivatives like 5-bromo-2-chloro-4-fluoro-3-iodopyridine are valuable in medicinal chemistry as building blocks. Their synthesis using halogen dance reactions allows the generation of pentasubstituted pyridines with functionalities suited for chemical manipulations (Wu et al., 2022).

Synthesis of Non-symmetrical Alkynylpyridines

  • Research shows efficient access to non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines through chemoselective Sonogashira reactions involving derivatives like 4-Bromo-2,3,5-trichloro-6-iodopyridine, demonstrating moderate to high fluorescence quantum yields (Rivera et al., 2019).

Convertible Isocyanides in Multicomponent Chemistry

  • Compounds like 2-bromo-6-isocyanopyridine serve as novel convertible isocyanides in multicomponent chemistry. They are optimal for synthetic efficiency and stability, having potential applications in opioid synthesis (van der Heijden et al., 2016).

Halogen Bonding in Crystal Packing

  • Studies on halobismuthates with 3-iodopyridinium cations indicate that halogen...halogen contacts, involving 3-iodopyridine derivatives, are crucial in forming crystal packing in these complexes (Gorokh et al., 2019).

Copper(I)-Catalyzed Amination of Halogenopyridines

  • 2-Bromo- and 2-, 3-, and 4-iodopyridines undergo copper(I)-catalyzed amination, leading to N,N′-diheteroaryl derivatives. This shows the versatility of these compounds in forming polyheteroarylated products (Anokhin et al., 2015).

Copper-Catalyzed Selective C–N Bond Formation

  • Derivatives like 2-bromo-5-iodopyridine are used in copper-catalyzed diol amination. This indicates their potential in selective and economical coupling reactions in organic synthesis (Roy et al., 2017).

Safety and Hazards

This compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

2-Bromo-6-iodopyridine is a chemical compound used in the synthesis of various pharmaceutical agents . .

Mode of Action

It is known to be employed in efficient one-pot synthesis of 7-azaindoles , which suggests that it may interact with its targets through a mechanism involving the formation of carbon-nitrogen bonds.

Biochemical Pathways

Given its use in the synthesis of 7-azaindoles , it may be involved in pathways related to the synthesis and function of these compounds.

Result of Action

Given its use in the synthesis of 7-azaindoles , it may contribute to the biological activities of these compounds, which include anti-HIV properties .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-iodopyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating the formation of carbon-nitrogen (C-N) bonds through catalytic processes. For instance, it has been employed in copper-catalyzed selective C-N bond formation reactions . These interactions are crucial for the development of new pharmaceuticals and other biologically active compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins within cells, leading to changes in cellular function. For example, it has been used in studies involving the selective amination of pyridine derivatives, which can impact various cellular pathways . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s halogen atoms (bromine and iodine) play a crucial role in its binding affinity and specificity. These interactions can lead to changes in gene expression and enzyme activity, which are fundamental to its biochemical properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be sensitive to light and air, which can affect its long-term stability . Studies have shown that the compound can maintain its activity over extended periods when stored under appropriate conditions, such as in an inert atmosphere and at low temperatures . These temporal effects are critical for its use in long-term biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and changes in cellular function. Studies have shown that the compound’s impact on animal models is dose-dependent, with specific thresholds for therapeutic and toxic effects . Understanding these dosage effects is essential for its potential use in drug development.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems. The compound can undergo metabolic reactions, such as halogenation and dehalogenation, which are mediated by specific enzymes . These metabolic pathways are crucial for understanding the compound’s bioavailability and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its effects . These processes are essential for its bioactivity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments within the cell, where it can modulate cellular functions. For example, it may localize to the nucleus or mitochondria, influencing gene expression and metabolic processes . Understanding its subcellular localization is vital for elucidating its mechanism of action.

Properties

IUPAC Name

2-bromo-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOQMWRTNVBXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462044
Record name 2-bromo-6-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234111-08-1
Record name 2-bromo-6-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-iodopyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-iodopyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-iodopyridine
Reactant of Route 5
2-Bromo-6-iodopyridine
Reactant of Route 6
2-Bromo-6-iodopyridine
Customer
Q & A

Q1: What is the role of 2-bromo-6-iodopyridine in the synthesis of 6-ethynylbipyridine?

A: this compound serves as a crucial starting material in the synthesis of 6-ethynylbipyridine. [] It undergoes a Sonogashira coupling reaction with 2-methyl-3-butyn-2-ol, which replaces the iodine atom with the alkyne-containing group. This step is followed by a Stille coupling with 2-(trimethylstannanyl) pyridine and subsequent hydrolysis to finally yield 6-ethynylbipyridine.

Q2: Why is this synthetic route for 6-ethynylbipyridine considered advantageous?

A: The research paper highlights the "facile and inexpensive" nature of this synthetic route. [] This suggests that compared to alternative methods, this approach utilizes readily available and cost-effective reagents, potentially simplifying the synthesis and making it more accessible for research and development purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.